(2S)-5,6-dioxo-2,4-dihydro-1H-indole-2-carboxylic acid
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Overview
Description
(2S)-5,6-dioxo-2,4-dihydro-1H-indole-2-carboxylic acid is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound is characterized by the presence of two keto groups at positions 5 and 6, and a carboxylic acid group at position 2, making it a significant molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-5,6-dioxo-2,4-dihydro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process often includes steps such as:
Nitration: of a precursor compound to introduce nitro groups.
Reduction: of nitro groups to amines.
Cyclization: to form the indole ring structure.
Oxidation: to introduce the keto groups.
Carboxylation: to add the carboxylic acid group.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the keto groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the keto groups can yield hydroxy derivatives.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Electrophiles: Such as halogens or nitro groups for substitution reactions.
Major Products:
Oxidized derivatives: Such as quinones.
Reduced derivatives: Such as hydroxyindoles.
Substituted indoles: Depending on the electrophile used, various substituted indoles can be formed.
Scientific Research Applications
(2S)-5,6-dioxo-2,4-dihydro-1H-indole-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-5,6-dioxo-2,4-dihydro-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. For example, the keto groups can participate in redox reactions, altering the activity of enzymes involved in oxidative stress responses. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Indole-2-carboxylic acid: Lacks the keto groups at positions 5 and 6.
5,6-dihydroxyindole-2-carboxylic acid: Contains hydroxy groups instead of keto groups.
Indole-3-carboxylic acid: Has the carboxylic acid group at position 3 instead of position 2.
Uniqueness: (2S)-5,6-dioxo-2,4-dihydro-1H-indole-2-carboxylic acid is unique due to the presence of both keto groups and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
89762-39-0 |
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Molecular Formula |
C9H7NO4 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
(2S)-5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h2-3,6,10H,1H2,(H,13,14)/t6-/m0/s1 |
InChI Key |
VJNCICVKUHKIIV-LURJTMIESA-N |
Isomeric SMILES |
C1[C@H](NC2=CC(=O)C(=O)C=C21)C(=O)O |
SMILES |
C1C2=CC(NC2=CC(=O)C1=O)C(=O)O |
Canonical SMILES |
C1C(NC2=CC(=O)C(=O)C=C21)C(=O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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